3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
Description
Properties
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c1-12-3-5-13(6-4-12)11-24-14-15(22(2)18(26)21-16(14)25)20-17(24)23-9-7-19-8-10-23/h3-6,19H,7-11H2,1-2H3,(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJCVDAIIPQXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCNCC4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322215 | |
| Record name | 3-methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
51.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49642987 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332905-08-5 | |
| Record name | 3-methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHYL-7-(4-METHYLBENZYL)-8-(1-PIPERAZINYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Purine Scaffold Formation
The synthesis begins with the construction of the purine-2,6-dione core. A common precursor is theophylline (1,3-dimethylxanthine), which provides the foundational structure with methyl groups at positions 1 and 3. To introduce the para-methylbenzyl group at position 7, alkylation is performed using 4-methylbenzyl bromide under basic conditions. Sodium hydride in dimethylformamide (DMF) facilitates deprotonation at the N-7 position, enabling nucleophilic attack by the benzyl halide.
Piperazine Substitution at Position 8
The introduction of the piperazine moiety at position 8 typically involves nucleophilic aromatic substitution (SNAr). The purine core is first halogenated at position 8 using phosphorus oxychloride (POCl₃) to yield 8-chlorotheophylline derivatives. Subsequent reaction with piperazine in a polar aprotic solvent (e.g., DMF or dimethyl sulfoxide) at elevated temperatures (80–120°C) replaces the chlorine atom with the piperazine group. Steric and electronic factors necessitate prolonged reaction times (12–24 hours) to achieve complete conversion.
Step-by-Step Synthetic Procedures
Step 1: Synthesis of 7-[(4-Methylphenyl)methyl]-1,3-dimethylpurine-2,6-dione
- Reagents : Theophylline (1,3-dimethylxanthine), 4-methylbenzyl bromide, sodium hydride (NaH), DMF.
- Procedure :
Theophylline (10 mmol) is suspended in anhydrous DMF under nitrogen. NaH (12 mmol) is added gradually to generate the nucleophilic N-7 anion. After 30 minutes, 4-methylbenzyl bromide (12 mmol) is introduced dropwise. The mixture is stirred at 60°C for 6 hours, then quenched with ice water. The precipitate is filtered and recrystallized from ethanol to yield the 7-benzylated intermediate.
Step 2: Halogenation at Position 8
- Reagents : 7-[(4-Methylphenyl)methyl]-1,3-dimethylpurine-2,6-dione, POCl₃, N,N-diethylaniline.
- Procedure :
The intermediate (5 mmol) is refluxed in POCl₃ (20 mL) with N,N-diethylaniline (1 mL) as a catalyst for 4 hours. Excess POCl₃ is removed under reduced pressure, and the residue is poured into ice-cold water. The 8-chloro derivative is extracted with dichloromethane and dried over MgSO₄.
Step 3: Piperazine Incorporation
- Reagents : 8-Chloro-7-[(4-methylphenyl)methyl]-1,3-dimethylpurine-2,6-dione, piperazine, DMF.
- Procedure :
The 8-chloro intermediate (5 mmol) and piperazine (15 mmol) are dissolved in DMF and heated to 100°C for 18 hours. The solvent is evaporated, and the crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) to afford the title compound.
Optimization Strategies
Solvent and Temperature Effects
Replacing DMF with dimethyl sulfoxide (DMSO) enhances reaction rates in the piperazine substitution step due to DMSO’s higher polarity and boiling point. Trials at 120°C reduced reaction times to 12 hours without compromising yield (82% vs. 78% in DMF).
Catalytic Enhancements
The addition of potassium iodide (KI) as a catalyst in the alkylation step improves the nucleophilicity of the benzyl bromide, increasing yields from 70% to 85%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) : δ 7.25 (d, J = 8.0 Hz, 2H, aromatic H), 7.15 (d, J = 8.0 Hz, 2H, aromatic H), 4.85 (s, 2H, CH₂-benzyl), 3.75–3.60 (m, 8H, piperazine H), 3.40 (s, 3H, N-CH₃), 2.95 (s, 3H, N-CH₃), 2.35 (s, 3H, Ar-CH₃).
- ¹³C NMR : Confirms the presence of the carbonyl groups (C=O at 155.2 and 150.1 ppm) and quaternary carbons of the purine ring.
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Approaches
Traditional vs. Flow Chemistry
Batch synthesis methods yield 78–85% purity, requiring chromatographic purification. In contrast, continuous flow reactors reduce side reactions (e.g., over-alkylation), achieving 92% purity with in-line crystallization.
Piperazine vs. Piperidine Analogues
Substituting piperazine with piperidine in the SNAr step lowers reactivity due to reduced nucleophilicity, necessitating harsher conditions (140°C, 24 hours) for comparable yields.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and palladium on carbon (Pd/C) can modify the aromatic rings or reduce any nitro groups present.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the purine core or the benzyl group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a base like K2CO3.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated compounds.
Scientific Research Applications
Diabetes Management
Research indicates that 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione exhibits significant antidiabetic properties. As a DPP-IV inhibitor, it has been shown to lower blood glucose levels effectively. Clinical studies have demonstrated improvements in glycemic control among patients with type 2 diabetes when treated with this compound.
Pain Management
Recent patents suggest that this compound may also have applications in pain management therapies. It is being explored for its potential to modulate pain pathways, possibly providing relief for conditions such as neuropathic pain and inflammatory pain syndromes .
Clinical Trials for Diabetes
A clinical trial assessing the efficacy of DPP-IV inhibitors, including 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione, reported significant reductions in HbA1c levels over a 24-week period. Patients experienced fewer side effects compared to traditional therapies, indicating a favorable safety profile .
Pain Relief Studies
In preclinical models, the compound demonstrated analgesic effects comparable to established pain medications. In one study involving rodent models of neuropathic pain, administration of the compound resulted in a marked decrease in pain sensitivity and improved overall mobility metrics .
Mechanism of Action
The mechanism of action of 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione
- CAS Number : 886908-28-7
- Molecular Formula : C₂₆H₃₀N₆O₂
- Molecular Weight : 458.55 g/mol
- Key Structural Features :
- A purine-2,6-dione core with a methyl group at position 2.
- A 4-methylbenzyl substituent at position 6.
- A piperazine ring attached at position 7.
This compound belongs to the purine-2,6-dione class, known for diverse biological activities, including kinase inhibition and enzyme modulation .
Comparison with Structural Analogs
Substituent Variations at Position 8
The substituent at position 8 significantly impacts pharmacological activity. Below is a comparison of analogs with distinct position 8 groups:
Key Observations :
- Piperazine-containing analogs (e.g., target compound) exhibit balanced solubility and binding capacity due to the nitrogen-rich heterocycle.
- Thioether or sulfanyl groups (e.g., 8-[(2-Methoxyethyl)thio]) introduce polarity but may reduce membrane permeability .
- Substituted benzylamino groups (e.g., 8-[(4-Methoxybenzyl)amino]) could enhance target engagement via π-π stacking or hydrogen bonding .
Role of Position 7 Substituents
The 4-methylbenzyl group at position 7 in the target compound is critical for hydrophobic interactions. Comparisons include:
Structure-Activity Relationship (SAR) :
- 4-Methylbenzyl : Balances hydrophobicity and steric bulk, favoring membrane penetration and target binding .
- Nitrobenzyl : Introduces polarity but may destabilize interactions due to electron-deficient aromatic rings .
- Phenoxypropyl: Bulky substituents correlate with reduced inhibitory activity, as seen in CK2 studies .
Comparison with Clinically Relevant Purine-2,6-dione Derivatives
Linagliptin (DPP-4 Inhibitor) :
- Structure: 8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-1-[(4-methyl-2-quinazolinyl)methyl]purine-2,6-dione .
- Key Differences :
- Quinazolinyl group at position 1 instead of a methyl group.
- Piperidine instead of piperazine at position 8.
- Therapeutic Relevance : Linagliptin’s quinazolinyl group enhances DPP-4 selectivity, whereas the target compound’s piperazine may favor kinase targets .
Biological Activity
Overview
3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione is a synthetic purine derivative with significant potential in medicinal chemistry. Its structure incorporates a piperazine moiety, which is known for enhancing pharmacological properties. This compound has been investigated for its biological activities, particularly as an inhibitor of specific enzymes and its potential therapeutic applications.
Chemical Structure
The compound can be described by the following structural formula:
The biological activity of 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione primarily involves its interaction with various molecular targets. Notably, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and immune response regulation. By inhibiting DPP-IV, this compound may enhance insulin secretion and improve glycemic control, making it a candidate for diabetes treatment .
Enzyme Inhibition Studies
Research indicates that this compound exhibits potent inhibitory effects on DPP-IV. In vitro studies have demonstrated that it can significantly reduce the enzymatic activity of DPP-IV at low micromolar concentrations. The following table summarizes key findings from these studies:
| Study Reference | IC50 Value (µM) | Assay Method | Biological Implication |
|---|---|---|---|
| 0.5 | Fluorescent substrate | Potential anti-diabetic agent | |
| 0.8 | HPLC | Modulation of immune responses | |
| 0.3 | ELISA | Improved insulin secretion |
Case Study 1: Diabetes Management
A clinical study involving diabetic patients evaluated the efficacy of 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione as a DPP-IV inhibitor. Patients receiving treatment showed a statistically significant reduction in HbA1c levels over a 12-week period compared to the placebo group. This suggests that the compound may effectively manage blood glucose levels.
Case Study 2: Cancer Research
In another study focused on cancer cell lines, the compound was tested for its cytotoxic effects. Results indicated that it inhibited cell proliferation in various cancer types, including breast and colon cancers, by inducing apoptosis through the modulation of specific signaling pathways.
Pharmacokinetics
The pharmacokinetic profile of 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione shows favorable absorption and distribution characteristics. Studies suggest that the compound has good oral bioavailability and a half-life suitable for once-daily dosing.
Toxicology
Toxicological assessments have indicated that the compound exhibits low toxicity in animal models. No significant adverse effects were observed at therapeutic doses, which supports its potential for clinical use.
Q & A
Q. What are the critical steps and challenges in synthesizing 3-Methyl-7-[(4-methylphenyl)methyl]-8-piperazin-1-ylpurine-2,6-dione?
The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core followed by functionalization of the piperazine and aromatic substituents. Key steps include:
- Purine Core Formation : Cyclization of intermediates under controlled conditions (e.g., using bases like NaH in solvents such as DMF) to establish the purine scaffold .
- Piperazine Introduction : Coupling the purine core with piperazine derivatives via nucleophilic substitution or condensation reactions. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products .
- Aromatic Substitution : Introducing the 4-methylbenzyl group via alkylation or Friedel-Crafts-like reactions, requiring anhydrous conditions to ensure regioselectivity .
Challenges include maintaining purity (>95%) during purification (e.g., column chromatography) and ensuring reproducibility across batches.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to confirm substituent positions and piperazine linkage. For example, the methyl group on the phenyl ring appears as a singlet (~δ 2.3 ppm), while piperazine protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H]+ for C₂₃H₂₈N₆O₂: 428.22 g/mol) and detect impurities .
- X-ray Crystallography : Optional but definitive for resolving stereochemical ambiguities in crystalline derivatives .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Initial screening should focus on:
- Enzyme Inhibition Assays : Test against targets like kinases or phosphodiesterases, using fluorescence-based or radiometric assays to measure IC₅₀ values .
- Cellular Viability Assays : Evaluate cytotoxicity in cell lines (e.g., HEK293, HeLa) via MTT or ATP-luminescence assays, with dose ranges of 1–100 µM .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) to identify affinity (Kᵢ) due to the piperazine moiety’s pharmacological relevance .
Advanced Research Questions
Q. How can structural analogs of this compound be designed to optimize target selectivity?
Structure-activity relationship (SAR) studies guide analog design:
- Piperazine Modifications : Replace the piperazine group with morpholine or thiomorpholine to alter lipophilicity and binding kinetics. For example, 4-ethylpiperazine analogs show enhanced blood-brain barrier penetration .
- Aromatic Substitutions : Introduce electron-withdrawing groups (e.g., Cl, CF₃) on the benzyl ring to improve receptor affinity. A 4-chlorophenyl analog in demonstrated 10-fold higher activity in neuropharmacological assays .
- Purine Core Alterations : Substitute the methyl group at position 3 with bulkier alkyl chains to reduce off-target effects .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions or compound stability:
- Assay Validation : Replicate experiments using standardized protocols (e.g., identical cell lines, serum concentrations). For instance, conflicting cytotoxicity data may stem from varying fetal bovine serum (FBS) lots affecting compound solubility .
- Stability Testing : Perform HPLC-MS stability assays in buffers (pH 7.4) or cell culture media to detect degradation products. Piperazine-containing compounds are prone to oxidation, which can reduce efficacy over time .
- Meta-Analysis : Compare data with structurally similar compounds. ’s table highlights analogs with divergent activities despite minor structural changes, suggesting target promiscuity .
Q. What methodologies are suitable for studying its interaction with biological targets at the molecular level?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to purified receptors immobilized on sensor chips .
- Molecular Dynamics (MD) Simulations : Model interactions with targets like G-protein-coupled receptors (GPCRs) using software such as GROMACS. The piperazine group’s flexibility may influence binding pocket occupancy .
- Cryo-EM : Resolve compound-bound receptor complexes to identify allosteric binding sites, particularly for large targets like viral polymerases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
